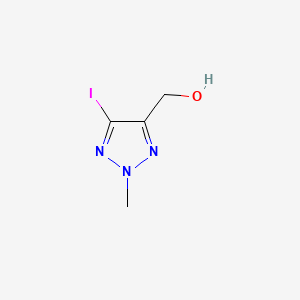
5-iodo-2-methyl-2H-1,2,3-Triazole-4-methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-iodo-2-methyl-2H-1,2,3-Triazole-4-methanol is a heterocyclic compound that belongs to the class of triazoles Triazoles are five-membered rings containing three nitrogen atoms and two carbon atoms This specific compound is characterized by the presence of an iodine atom at the 5th position, a methyl group at the 2nd position, and a hydroxymethyl group at the 4th position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-iodo-2-methyl-2H-1,2,3-Triazole-4-methanol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-iodo-2-methyl-1H-1,2,3-triazole with formaldehyde in the presence of a base to introduce the hydroxymethyl group at the 4th position. The reaction conditions often include the use of solvents like acetonitrile or dimethylformamide and catalysts such as copper(I) iodide.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 5-iodo-2-methyl-2H-1,2,3-Triazole-4-methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The iodine atom can be reduced to form the corresponding hydrogenated triazole.
Substitution: The iodine atom can be substituted with other functional groups, such as amino or alkyl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or alkyl halides in the presence of a base.
Major Products:
- Oxidation products include 5-iodo-2-methyl-2H-1,2,3-Triazole-4-carboxylic acid.
- Reduction products include 2-methyl-2H-1,2,3-Triazole-4-methanol.
- Substitution products vary depending on the nucleophile used.
Scientific Research Applications
5-iodo-2-methyl-2H-1,2,3-Triazole-4-methanol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug discovery.
Industry: It is used in the synthesis of materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 5-iodo-2-methyl-2H-1,2,3-Triazole-4-methanol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the iodine atom and the triazole ring can enhance its binding affinity and specificity towards certain molecular targets.
Comparison with Similar Compounds
2-phenyl-5-methyl-2H-1,2,3-Triazole-4-carboxylic acid: Similar structure but with a phenyl group and carboxylic acid.
4,5-diphenyl-imidazol-1,2,3-triazole: Contains an imidazole ring fused with a triazole ring.
Uniqueness: 5-iodo-2-methyl-2H-1,2,3-Triazole-4-methanol is unique due to the presence of the iodine atom, which can significantly influence its reactivity and biological activity. The hydroxymethyl group also provides additional sites for chemical modification, making it a versatile intermediate in synthetic chemistry.
This article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C4H6IN3O |
|---|---|
Molecular Weight |
239.01 g/mol |
IUPAC Name |
(5-iodo-2-methyltriazol-4-yl)methanol |
InChI |
InChI=1S/C4H6IN3O/c1-8-6-3(2-9)4(5)7-8/h9H,2H2,1H3 |
InChI Key |
JOFXNOCARUJERN-UHFFFAOYSA-N |
Canonical SMILES |
CN1N=C(C(=N1)I)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















